5-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol
Overview
Description
5-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol is an organic compound known for its versatile applications in chemical synthesis and research. It is a phenolic compound with a hydroxyprop-1-en-1-yl group and a methoxy group attached to the benzene ring. This compound is often used as an intermediate in the synthesis of more complex molecules and has significant importance in various scientific fields.
Mechanism of Action
- In the context of rheumatoid arthritis (RA) , STAT3 plays a crucial role in chronic joint inflammation, synovial fibroblast proliferation, and joint destruction .
- Specifically, MMPP interacts with STAT3, preventing its downstream signaling. This inhibition reduces the inflammatory cascade and mitigates joint damage in RA .
- Downstream effects involve decreased cytokine production, reduced synovial hyperplasia, and inhibition of inflammatory cell recruitment .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other phenolic compounds, it may interact with various enzymes and proteins . The nature of these interactions could be through hydrogen bonding or hydrophobic interactions, given the presence of hydroxyl and methoxy groups in the molecule .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Future in vitro or in vivo studies could provide valuable insights into these aspects .
Metabolic Pathways
The metabolic pathways involving 5-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol are not well-characterized. It may interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol typically involves the reaction of 2-methoxyphenol with 3-chloroprop-1-ene in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like dimethylformamide. The product is then purified using column chromatography to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form saturated alcohols or other reduced products.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the methoxy and hydroxyprop-1-en-1-yl groups influence the reactivity of the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Saturated alcohols and reduced phenolic derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
5-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
- 2-(3-Hydroxyprop-1-en-1-yl)-5-methoxyphenol
- (E)-5-(3-Hydroxyprop-1-en-1-yl)benzene-1,3-diol
Comparison: 5-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol is unique due to the specific positioning of the methoxy and hydroxyprop-1-en-1-yl groups on the benzene ring This structural arrangement influences its reactivity and makes it a valuable intermediate in organic synthesis
Properties
IUPAC Name |
5-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-10-5-4-8(3-2-6-11)7-9(10)12/h2-5,7,11-12H,6H2,1H3/b3-2+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYQTTPTUBTOOF-NSCUHMNNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CCO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.